![molecular formula C20H21BrN2O5 B14798444 (2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)prop-2-enehydrazide](/img/structure/B14798444.png)
(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)prop-2-enehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide is an organic compound with the molecular formula C20H21BrN2O5 It is known for its complex structure, which includes a brominated phenoxy group, a dimethoxyphenyl group, and an acrylohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 2-methylphenol, is brominated using bromine to form 4-bromo-2-methylphenol.
Esterification: The brominated phenol is then esterified with chloroacetic acid to form 4-bromo-2-methylphenoxyacetic acid.
Hydrazide Formation: The ester is reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation: Finally, the hydrazide is condensed with 3,4-dimethoxybenzaldehyde under acidic conditions to yield N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-chloro-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide
- N’-[(4-fluoro-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide
Uniqueness
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C20H21BrN2O5 |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
(E)-N'-[2-(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)prop-2-enehydrazide |
InChI |
InChI=1S/C20H21BrN2O5/c1-13-10-15(21)6-8-16(13)28-12-20(25)23-22-19(24)9-5-14-4-7-17(26-2)18(11-14)27-3/h4-11H,12H2,1-3H3,(H,22,24)(H,23,25)/b9-5+ |
InChI Key |
RYBYJDKLEBSZKF-WEVVVXLNSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


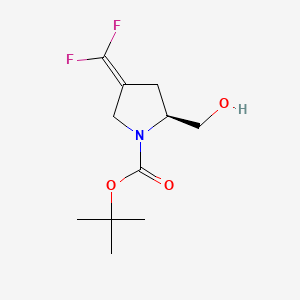
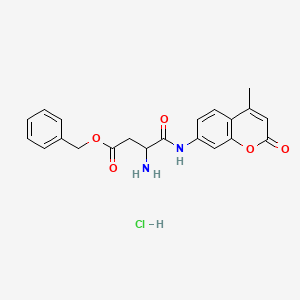
![7-[5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14798366.png)
![2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798368.png)
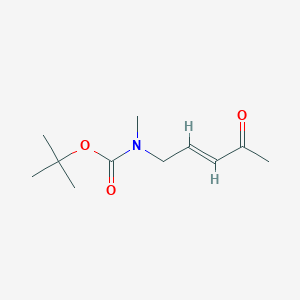

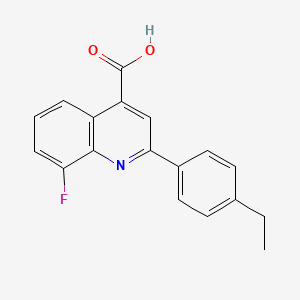
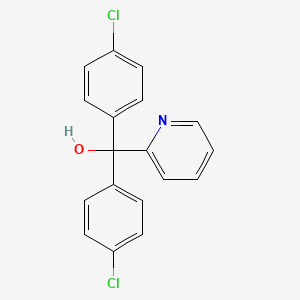
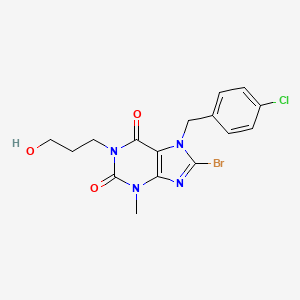
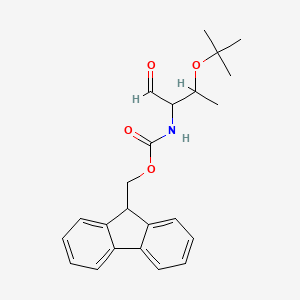
![(E)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B14798417.png)

![N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(tritylamino)pentanoic acid](/img/structure/B14798423.png)
![(R)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid](/img/structure/B14798429.png)
